molecular formula ClH2NO2S B135185 Sulfamoyl chloride CAS No. 7778-42-9

Sulfamoyl chloride

Cat. No.: B135185
CAS No.: 7778-42-9
M. Wt: 115.54 g/mol
InChI Key: QAHVHSLSRLSVGS-UHFFFAOYSA-N
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Description

Sulfamoyl chloride, also known as chlorosulfonamide, is an organosulfur compound with the molecular formula H₂ClNO₂S. It is a colorless to pale yellow liquid that is highly reactive and used as an intermediate in the synthesis of various chemical compounds. This compound is known for its role in the preparation of sulfonamides, which are important in medicinal chemistry and other industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulfamoyl chloride can be synthesized through several methods. One common method involves the reaction of sulfamic acid with thionyl chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product:

H2NSO3H+SOCl2H2NSO2Cl+SO2+HCl\text{H}_2\text{NSO}_3\text{H} + \text{SOCl}_2 \rightarrow \text{H}_2\text{NSO}_2\text{Cl} + \text{SO}_2 + \text{HCl} H2​NSO3​H+SOCl2​→H2​NSO2​Cl+SO2​+HCl

Another method involves the reaction of sulfamic acid with phosphorus pentachloride:

H2NSO3H+PCl5H2NSO2Cl+POCl3+HCl\text{H}_2\text{NSO}_3\text{H} + \text{PCl}_5 \rightarrow \text{H}_2\text{NSO}_2\text{Cl} + \text{POCl}_3 + \text{HCl} H2​NSO3​H+PCl5​→H2​NSO2​Cl+POCl3​+HCl

Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of sulfamic acid using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is conducted in a controlled environment to ensure the purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions: Sulfamoyl chloride undergoes various chemical reactions, including:

    Hydrolysis: this compound reacts with water to form sulfamic acid and hydrochloric acid.

H2NSO2Cl+H2OH2NSO3H+HCl\text{H}_2\text{NSO}_2\text{Cl} + \text{H}_2\text{O} \rightarrow \text{H}_2\text{NSO}_3\text{H} + \text{HCl} H2​NSO2​Cl+H2​O→H2​NSO3​H+HCl

    Nucleophilic Substitution: this compound reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonates, respectively.

H2NSO2Cl+RNH2H2NSO2NR+HCl\text{H}_2\text{NSO}_2\text{Cl} + \text{RNH}_2 \rightarrow \text{H}_2\text{NSO}_2\text{NR} + \text{HCl} H2​NSO2​Cl+RNH2​→H2​NSO2​NR+HCl

H2NSO2Cl+ROHH2NSO2OR+HCl\text{H}_2\text{NSO}_2\text{Cl} + \text{ROH} \rightarrow \text{H}_2\text{NSO}_2\text{OR} + \text{HCl} H2​NSO2​Cl+ROH→H2​NSO2​OR+HCl

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions.

    Nucleophilic Substitution: Amines or alcohols, often in the presence of a base to neutralize the hydrochloric acid formed.

Major Products:

Scientific Research Applications

Sulfamoyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of sulfonamides, which are key intermediates in the production of pharmaceuticals and agrochemicals.

    Biology: Sulfonamides derived from this compound are used as antibiotics and enzyme inhibitors.

    Medicine: Sulfonamides are used to treat bacterial infections and as diuretics.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

  • Methanesulfonyl chloride
  • Benzenesulfonyl chloride
  • Tosyl chloride (p-toluenesulfonyl chloride)

Sulfamoyl chloride stands out due to its unique combination of reactivity and versatility, making it an essential compound in various fields of research and industry.

Properties

IUPAC Name

sulfamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/ClH2NO2S/c1-5(2,3)4/h(H2,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHVHSLSRLSVGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

NS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

ClH2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30228396
Record name Chlorosulfamic acid
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Molecular Weight

115.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7778-42-9
Record name Chlorosulfamic acid
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Record name Sulfamoyl chloride
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Chlorosulfamic acid
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Record name Sulfamoyl Chloride
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Record name CHLOROSULFAMIC ACID
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Synthesis routes and methods I

Procedure details

Sulfamoyl chloride was prepared in situ by cautiously adding to a solution of chlorosulfonyl isocyanate (7.05 g, 0.05 mol) in acetonitrile (50 ml) cooled to 0-5° C., water (0.9 ml) in acetonitrile (5 ml) keeping the temperature below 10° C., whilst stirring for 1 hour. A solution of 1-(prop-2-en-1-yl) aniline (6.65 g, 0.05 mol) and triethylamine (5.05 g, 0.05 mol) was stirred at 0-5° C. and the sulfamoyl chloride prepared above was added slowly keeping the temperature below 10° C., stirring overnight. The reaction was poured into ice-water(100 ml) and the product, 1-phenyl-1-(prop-2-en-1-yl) sulfamide was collected by filtration. This was treated with 2-methylpropionaldehyde and methane sulfonic acid as described previously to give 3,4-dihydro-4-(2-methylethyl)-1-(prop-2-en-1-yl)-1H-2,1,3-benzothiadiazine-2,2-dioxide. This compound was converted to 3,4-dihydro-4-(2-methylethyl)-1-(2-oxoethyl)-1H-2,1,3-benzothiadiazine-2,2-dioxide by methods discussed previously.
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7.05 g
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reactant
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50 mL
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1-(prop-2-en-1-yl) aniline
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6.65 g
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reactant
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5.05 g
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ice water
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100 mL
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5 mL
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0.9 mL
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Synthesis routes and methods II

Procedure details

Sulfamyl chloride was synthesized from chlorosulfonyl isocyanate according to the procedure described by R. Graf in Chemische Berichte, p. 509 (1959), which is incorporated herein by reference. A solution of 4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-pyrazol-3-amine prepared as set forth in Example 2 (200 mg, 0.77 mmol), sulfamyl chloride (100 mg, 0.8 mmol) and triethylamine (200 mg, 2 mmol) in benzene (5 ml) and acetonitrile (5 ml) was stirred at room temperature for 2 hours. The reaction was stripped in vacuo and residue was treated with water and basified to pH 7 with ammonium hydroxide. The resultant precipitate was purified by chromatography on silica gel using mixtures of ethyl acetate and methanol as eluents. The purified [4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-pyrazol-3-yl]sulfamide thus obtained had m.p. 201-202° C.
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Example 2
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200 mg
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5 mL
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Synthesis routes and methods III

Procedure details

A stock of sulfamyl chloride was prepared by adding formic acid to chlorosulfonyl isocyanate. The sulfamyl chloride was added to a room temperature solution of 104 and triethyl amine in methylene chloride. The reaction was stirred at room temperature overnight. TLC (30% ethyl acetate/hexanes) showed a major spot and a minor product. The reaction was poured into 10% HCl, extracted with methylene chloride, dried over sodium sulfate, filtered, and concentrated to a thick yellow syrup. The crude syrup was adsorbed onto silica and purified by flash chromatography with 15-30% ethyl acetate/hexanes to obtain the final product 105 as a light yellow film.
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